3,3,3-Trifluoropropanal hydrate

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

In medicinal chemistry, fluorination is a widely used strategy to improve metabolic stability, bioavailability, and the binding affinity of drug candidates to their target proteins. youtube.comtandfonline.com The introduction of fluorine can lower the basicity of nearby functional groups, which may improve a compound's ability to permeate biological membranes. tandfonline.comnih.gov Similarly, in agrochemistry, fluorinated compounds exhibit enhanced efficacy and selectivity, leading to the development of more effective and environmentally safer pesticides and herbicides. youtube.com The material science sector also benefits from organofluorine compounds, using them to create advanced materials like fluoropolymers with high thermal stability and chemical resistance. accessscience.comyoutube.com The strong carbon-fluorine bond imparts considerable stability, making these materials robust and durable. nih.gov

Historical Development of Trifluoromethyl Aldehyde Chemistry

The journey of trifluoromethylated aldehydes is intrinsically linked to the broader history of organofluorine chemistry. While simple halogenated carbonyl compounds like phosgene (B1210022) (carbonyl dichloride) were synthesized as early as 1812, the development of methods to selectively introduce trifluoromethyl (CF₃) groups came much later. wikipedia.org The initial challenge lay in the difficulty of handling elemental fluorine and the limited availability of reliable fluorinating agents.

The mid-20th century saw significant advances in fluorination techniques, which gradually made trifluoromethylated building blocks more accessible for research and industrial applications. The development of reagents for trifluoromethylation was a critical turning point, allowing chemists to incorporate the CF₃ group into a wide array of organic structures. This progress enabled the synthesis and study of compounds like 3,3,3-trifluoropropanal (B1220928) and other trifluoromethyl aldehydes. rptu.desigmaaldrich.com As the unique electronic effects of the trifluoromethyl group became better understood, these aldehydes were recognized as valuable intermediates for creating more complex fluorinated molecules for the pharmaceutical, agrochemical, and materials industries. ontosight.ai

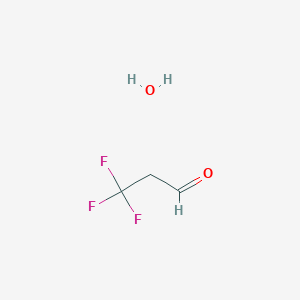

Fundamental Aspects of Aldehyde Hydration Equilibria, Emphasizing Fluorine Effects

Aldehydes and ketones can react reversibly with water in a process known as hydration. libretexts.org This reaction establishes an equilibrium between the carbonyl compound and its corresponding hydrate (B1144303), a geminal diol (a diol with both hydroxyl groups on the same carbon atom). libretexts.orgresearchgate.net

The position of this equilibrium is highly sensitive to the electronic and steric nature of the substituents attached to the carbonyl carbon. Electron-donating groups, such as alkyl groups, stabilize the partial positive charge on the carbonyl carbon, thus disfavoring hydration. libretexts.org Conversely, electron-withdrawing groups destabilize the carbonyl group, making the carbon atom more electrophilic and strongly favoring the addition of water to form a stable hydrate. libretexts.orgyoutube.com

The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry. cdnsciencepub.com When a CF₃ group is positioned near a carbonyl group, as in 3,3,3-trifluoropropanal, it exerts a strong inductive effect. This effect significantly withdraws electron density from the aldehyde's carbonyl carbon, making it highly electrophilic and destabilizing the carbonyl form. ontosight.ailibretexts.org As a result, the hydration equilibrium for trifluoromethylated aldehydes is shifted dramatically toward the hydrate form. youtube.com While simple aldehydes like acetaldehyde (B116499) exist predominantly in their carbonyl form in water, fluorinated aldehydes like chloral (B1216628) (trichloroacetaldehyde) and especially those with a trifluoromethyl group exist almost entirely as the gem-diol hydrate in aqueous solution. libretexts.orgyoutube.com

This pronounced stability of the hydrate is a defining characteristic of trifluoromethylated aldehydes and is crucial for understanding their reactivity and application. researchgate.net

Data Tables

Table 1: Physicochemical Properties of 3,3,3-Trifluoropropanal and its Hydrate

This table summarizes key properties for both the anhydrous aldehyde and its hydrated form.

| Property | 3,3,3-Trifluoropropanal | 3,3,3-Trifluoropropanal Hydrate |

| IUPAC Name | 3,3,3-trifluoropropanal | 3,3,3-trifluoropropane-1,1-diol |

| Synonyms | 3,3,3-Trifluoropropionaldehyde | 3,3,3-Trifluoropropionaldehyde hydrate |

| CAS Number | 460-40-2 nih.gov | 1309602-82-1 cymitquimica.com |

| Molecular Formula | C₃H₃F₃O nih.gov | C₃H₅F₃O₂ sigmaaldrich.com |

| Molecular Weight | 112.05 g/mol nih.gov | 130.07 g/mol cymitquimica.comsigmaaldrich.com |

| Form | Not specified | Clear, colourless liquid cymitquimica.com or solid sigmaaldrich.com |

| InChI Key | UTMIEQASUFFADK-UHFFFAOYSA-N nih.gov | MYCVXMBPUAROSP-UHFFFAOYSA-N sigmaaldrich.com |

Table 2: Comparison of Hydration Equilibrium Constants (Khyd)

This table illustrates the effect of substituents on the position of the hydration equilibrium for various aldehydes. A larger Khyd value indicates a greater preference for the hydrate (gem-diol) form.

| Compound | Structure | Approximate Khyd | Reference |

| Benzaldehyde | C₆H₅CHO | 0.0028 | youtube.com |

| Acetaldehyde | CH₃CHO | 1.06 | youtube.com |

| Propionaldehyde | CH₃CH₂CHO | 0.63 | researchgate.net |

| Formaldehyde | HCHO | 2280 | youtube.com |

| Chloral (Trichloroacetaldehyde) | CCl₃CHO | 28000 | libretexts.org |

| Fluoral (Trifluoroacetaldehyde) | CF₃CHO | ~1,000,000 | youtube.comresearchgate.net |

Note: Khyd = [Hydrate]/[Aldehyde]. Values are approximate and can vary with conditions.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,3,3-trifluoropropanal;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3O.H2O/c4-3(5,6)1-2-7;/h2H,1H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCVXMBPUAROSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(F)(F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286734-83-5, 1309602-82-1 | |

| Record name | Propanal, 3,3,3-trifluoro-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286734-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,3-Trifluoropropanal hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,3,3 Trifluoropropanal and Its Hydrate Precursors

Strategies from Olefinic Fluorinated Building Blocks

Synthesizing 3,3,3-trifluoropropanal (B1220928) from olefinic starting materials, such as fluorinated propenes and their derivatives, offers a direct route to the carbon skeleton. These methods leverage the reactivity of the double bond to introduce the required aldehyde functionality.

Hydrolysis of Trifluoromethylvinyl Ethers and Related Olefins

A prominent strategy for producing 3,3,3-trifluoropropanal involves the hydrolysis of alkyl 3,3,3-trifluoropropenyl ethers. google.com This approach is a variation of the classic vinyl ether hydrolysis, which is known to produce aldehydes and ketones. google.comresearchgate.net The mechanism proceeds via a rate-determining protonation of the β-carbon of the vinyl ether, followed by hydration and decomposition of the resulting hemiacetal intermediate. researchgate.net

Different acids can be employed to facilitate this transformation. For instance, hydrolyzing alkyl 3,3,3-trifluoropropenyl ether with a hydroiodic acid aqueous solution has been documented as a viable method. google.com Another patented process describes reacting 1-chloro-3,3,3-trifluoropropene with a metal alkoxide to form a 3,3,3-trifluoromethyl vinyl ether, which is subsequently hydrolyzed in the presence of an alkanoic acid to yield the desired aldehyde. google.com A related approach involves the addition of trifluoromethyl iodide to ethyl vinyl ether, followed by hydrolysis of the intermediate to produce 3,3,3-trifluoropropanal. google.com

| Starting Material | Reagents/Conditions | Product | Reference |

| Alkyl 3,3,3-trifluoropropenyl ether | Hydroiodic acid aqueous solution | 3,3,3-Trifluoropropanal | google.com |

| 1-Chloro-3,3,3-trifluoropropene | 1. Metal alkoxide (ROH) 2. Alkanoic acid (hydrolysis) | 3,3,3-Trifluoropropanal | google.com |

| Ethyl vinyl ether | 1. Trifluoromethyl iodide 2. Hydrolysis | 3,3,3-Trifluoropropanal | google.com |

Palladium-Catalyzed Acetalization of Fluorinated Propenes

Palladium catalysis offers a modern and efficient alternative for transforming fluorinated olefins. A disclosed process utilizes a palladium salt catalyst to react 3,3,3-trifluoropropene (B1201522) directly with water to produce 3,3,3-trifluoropropionaldehyde. google.com While the direct reaction with water to form the aldehyde is cited, a plausible pathway involves an initial palladium-catalyzed addition of an alcohol (acetalization) or water across the double bond, potentially forming an intermediate that leads to the aldehyde. Palladium-catalyzed reactions are well-established for their high efficiency and selectivity in activating C-F and C-H bonds in fluorinated compounds, enabling various cross-coupling and functionalization reactions. rsc.orgnih.govrsc.orgmdpi.com In a related context, palladium catalysts have been used in the tandem fluorination and cyclization of enynes, demonstrating their utility in forming C-F bonds and functionalized products. nih.gov

| Starting Material | Catalyst/Reagents | Product | Reference |

| 3,3,3-Trifluoropropene | Palladium salts, Water | 3,3,3-Trifluoropropionaldehyde | google.com |

Transformations from Oxygenated Fluorinated Precursors

Another major synthetic avenue begins with fluorinated molecules that already contain an oxygen functional group, such as an alcohol. These methods typically involve oxidation or rearrangement reactions to unmask the aldehyde.

Oxidation of Fluorinated Alcohols and Diols

The oxidation of the primary alcohol 3,3,3-trifluoro-1-propanol (B1345646) is a direct and logical route to 3,3,3-trifluoropropanal. nist.govnih.gov A documented method involves the oxidation of 3,3,3-trifluoro-1-propanol using sodium chromate (B82759) to generate the aldehyde. google.com The starting alcohol can be derived from 3,3,3-trifluoropropene using mercury (II) nitrate (B79036) and glacial acetic acid. google.com In a different synthesis, the reduction of 3-bromo-1,1,1-trifluoropropanone with a mild reducing agent like sodium borohydride (B1222165) can be challenging due to the ketone's tendency to form a stable hydrate (B1144303) or hemiacetal, but reduction with lithium aluminum hydride can produce the corresponding bromohydrin, 3-bromo-1,1,1-trifluoro-2-propanol. lookchem.com Hydrolysis of this bromohydrin with aqueous sodium hydroxide (B78521) can yield 3,3,3-trifluoro-1,2-propanediol. lookchem.com While the diol is an oxygenated precursor, its oxidation would likely lead to cleavage of the C-C bond rather than the desired propanal. Therefore, the oxidation of 3,3,3-trifluoro-1-propanol remains the more direct approach.

| Precursor | Oxidizing Agent | Product | Reference |

| 3,3,3-Trifluoro-1-propanol | Sodium chromate | 3,3,3-Trifluoropropionaldehyde | google.com |

Pummerer Rearrangement Routes to Fluorinated Aldehydes

The Pummerer rearrangement is a classic organic reaction that transforms a sulfoxide (B87167) into an α-acyloxy-thioether using an activating agent like acetic anhydride. wikipedia.orgnumberanalytics.com This intermediate can subsequently be hydrolyzed to yield an aldehyde or ketone. wikipedia.org This methodology can be adapted to synthesize fluorinated aldehydes.

The general strategy would involve the synthesis of a 3,3,3-trifluoropropyl sulfoxide, for example, CF3CH2CH2S(O)R. Activation with an anhydride, such as trifluoroacetic anhydride, would trigger the rearrangement to form the Pummerer product, CF3CH2CH(OCOR')SR. wikipedia.org The final step would be the hydrolysis of this α-acyloxy-thioether to release 3,3,3-trifluoropropanal. Variants of this reaction, known as fluoro-Pummerer rearrangements, are typically used to introduce fluorine atoms adjacent to a sulfur atom, but the core rearrangement principle can be applied to substrates already containing fluorine. researchgate.netacs.org

| General Substrate | Reagents | Intermediate | Final Product (after hydrolysis) |

| Alkyl 3,3,3-trifluoropropyl sulfoxide | 1. Acetic Anhydride (Ac₂O) 2. Water (hydrolysis) | α-Acetoxy-thioether | 3,3,3-Trifluoropropanal |

Hydrolytic Pathways for Hydrate Formation

Aldehydes can exist in equilibrium with their corresponding geminal diols (hydrates) in the presence of water. For most simple aldehydes, this equilibrium lies far to the left, favoring the carbonyl form. However, the presence of strong electron-withdrawing groups on the carbon skeleton, such as a trifluoromethyl group, greatly enhances the electrophilicity of the carbonyl carbon. This increased electrophilicity makes the carbonyl group highly susceptible to nucleophilic attack by water.

Consequently, 3,3,3-trifluoropropanal readily and extensively forms the stable gem-diol, 3,3,3-trifluoropropanal hydrate (CF3CH2CH(OH)2), upon contact with water. This high propensity for hydration is a known characteristic of other highly fluorinated carbonyl compounds as well; for example, 3-bromo-1,1,1-trifluoropropanone is noted to form a stable hydrate in aqueous or alcoholic solutions. lookchem.com The formation of the hydrate is a crucial consideration in the synthesis, purification, and handling of 3,3,3-trifluoropropanal, as the isolated product is often the hydrate itself.

Acid-Catalyzed Hydrolysis Protocols

Acid-catalyzed hydrolysis of stable precursors is a common and effective strategy for the generation of 3,3,3-trifluoropropanal. The aldehyde is typically prepared from precursors such as vinyl ethers, acetals, or enol acetates, which are more stable and easier to handle than the aldehyde itself. The strong electron-withdrawing nature of the trifluoromethyl group influences the reactivity of these precursors.

The hydrolysis of trifluoromethylated vinyl ethers is a well-established method. For instance, a benzyl (B1604629) vinyl ether can be hydrolyzed in the presence of catalysts like Arrhenius acids (e.g., hydrochloric acid, sulfuric acid) or Lewis acids to yield 3,3,3-trifluoropropionaldehyde. youtube.com While acids with strong oxidizing properties such as nitric acid or perchloric acid can also catalyze the hydrolysis, they are less preferred due to the potential for over-oxidation to the corresponding carboxylic acid. youtube.com Similarly, alkyl 3,3,3-trifluoropropenyl ethers can be hydrolyzed using a hydroiodic acid aqueous solution. youtube.com

Another significant class of precursors are the 1,1-dialkoxy-3,3,3-trifluoropropane acetals. These can be effectively hydrolyzed by heating in the presence of acetic acid and a catalyst such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. google.com The reaction involves heating the acetal (B89532), for example, 1,1-bis-octyloxy-3,3,3-trifluoro propane, with acetic acid and sulfuric acid, followed by distillation to collect the aldehyde product. google.com

The general mechanism for the acid-catalyzed hydrolysis of both enol ethers and acetals proceeds via protonation of an oxygen atom, which creates a good leaving group (an alcohol). almerja.netmasterorganicchemistry.comchemistrysteps.com This is followed by the departure of the leaving group to form a resonance-stabilized carbocation (an oxonium ion). youtube.commasterorganicchemistry.com Subsequent attack by water and deprotonation yields the hemiacetal, which then undergoes a similar sequence to release the second alcohol molecule and form the final aldehyde or ketone. masterorganicchemistry.comyoutube.com

A variety of precursors and acidic conditions have been successfully employed, as summarized in the table below.

| Precursor | Catalyst/Reagent | Key Conditions | Reference |

|---|---|---|---|

| Benzyl vinyl ether | Arrhenius acids (HCl, H₂SO₄), Lewis acids | Standard hydrolysis conditions | youtube.com |

| Alkyl 3,3,3-trifluoropropenyl ether | Hydroiodic acid aqueous solution | Aqueous hydrolysis | youtube.com |

| 3,3,3-Trifluoropropenyl acetate | Acid-catalyzed hydrolysis | Hydrolysis following synthesis from 1-chloro-3,3,3-trifluoropropene | youtube.com |

| 1,1-Dialkoxy-3,3,3-trifluoro propane | Sulfuric acid, HCl, p-toluenesulfonic acid in Acetic Acid | Heating at 90-140°C, followed by distillation | google.com |

Base-Mediated Hydrolysis Approaches

Unlike acid-catalyzed pathways, base-mediated hydrolysis is not a standard method for converting acetals or enol ethers into aldehydes. The mechanism of acetal hydrolysis relies on the protonation of an alkoxy group to form a good leaving group (an alcohol); under basic conditions, the alkoxide ion (OR⁻) is a poor leaving group, making this pathway unfavorable. masterorganicchemistry.com

However, bases play a crucial role in the synthesis of the precursors for acid hydrolysis. For example, vinyl ethers can be prepared from 1-chloro-3,3,3-trifluoropropene by reacting it with an alcohol in the presence of a base. google.com Similarly, β-trifluoromethyl enol ethers can be constructed through a base-promoted C-O coupling of trifluoromethylated vinyl chlorides with phenols. researchgate.net These base-prepared intermediates are then typically isolated and subjected to acid-catalyzed hydrolysis to furnish the desired 3,3,3-trifluoropropanal.

In Situ Generation Techniques and Their Synthetic Utility

The inherent instability and reactivity of 3,3,3-trifluoropropanal can complicate its isolation and storage. To overcome this, in situ generation techniques have been developed, where the aldehyde is produced directly in the reaction vessel and consumed immediately by a waiting nucleophile. This approach avoids decomposition and allows for efficient one-pot syntheses.

A notable method involves the partial reduction of a 3,3,3-trifluoropropionate ester using diisobutylaluminium hydride (DIBAL-H). The reduction of an ester like 2-phenylethyl 3,3,3-trifluoro-2-methylpropionate with DIBAL-H at a low temperature (-78 °C) initially affords a stable aluminum acetal intermediate. google.comalmerja.netacs.org This intermediate is stable at low temperatures but decomposes upon warming to 0 °C to generate the corresponding aldehyde, 2-methyl-3,3,3-trifluoropropanal. google.comalmerja.net The freshly generated aldehyde then smoothly reacts with various nucleophiles introduced into the same pot, leading to carbon-carbon bond formation with good to excellent yields. google.comalmerja.net

This in situ strategy has been successfully applied to reactions with Grignard reagents, demonstrating its utility in constructing complex fluorinated molecules. google.com The table below showcases the versatility of this one-pot procedure with different nucleophiles.

| Generated Aldehyde | Nucleophile | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) | Reference |

|---|---|---|---|---|---|

| 2-Methyl-3,3,3-trifluoropropanal | PhCH₂CH₂MgBr | Et₂O | 78 | 83:17 | google.com |

| 2-Methyl-3,3,3-trifluoropropanal | AllylMgBr | Et₂O | 81 | 84:16 | google.com |

| 2-Methyl-3,3,3-trifluoropropanal | VinylMgBr | Et₂O | 72 | 83:17 | google.com |

Stereoselective Approaches to Chiral Fluorinated Aldehyde Derivatives

The development of stereoselective methods to access chiral fluorinated compounds is of great interest due to their importance in medicinal chemistry. The synthesis of chiral derivatives of 3,3,3-trifluoropropanal provides valuable building blocks for creating enantiomerically pure pharmaceuticals.

The in situ generation technique described previously offers a pathway to stereoselective synthesis. When a chiral, α-substituted ester such as 2-phenylethyl 3,3,3-trifluoro-2-methylpropionate is used as the starting material, the in situ generated 2-methyl-3,3,3-trifluoropropanal is chiral. google.com Its subsequent reaction with nucleophiles proceeds with notable diastereoselectivity, reaching up to 93%. google.comalmerja.net This demonstrates that the stereocenter in the aldehyde precursor can effectively control the stereochemical outcome of the addition reaction, providing a direct route to trifluorinated aldol (B89426) structures. google.com

Other stereoselective strategies focus on creating chiral centers in related fluorinated structures. For instance, the enantioselective alkylation of indoles with trifluoroethylidene malonates catalyzed by copper(II)-bis(oxazoline) complexes yields adducts with a stereogenic carbon center bearing a trifluoromethyl group in excellent yields and enantiomeric excess. masterorganicchemistry.com While not a direct synthesis of a chiral aldehyde, such methods highlight the broader efforts to control stereochemistry in the synthesis of CF₃-containing molecules, which can be precursors to or derivatives of chiral fluorinated aldehydes.

Chemical Reactivity and Mechanistic Investigations of 3,3,3 Trifluoropropanal Hydrate

Aldehyde-Hydrate Interconversion and Equilibrium Kinetics

In aqueous solutions, aldehydes and ketones can reversibly react with water to form geminal diols, also known as hydrates. nih.govrsc.org This reaction is an example of nucleophilic addition to the carbonyl group, where water acts as the nucleophile. rsc.org The position of the equilibrium between the carbonyl compound and its hydrate (B1144303) is dictated by the electronic and steric environment of the carbonyl carbon.

The mechanism can be catalyzed by either acid or base. nih.gov

Base-Catalyzed Hydration: A hydroxide (B78521) ion, a potent nucleophile, attacks the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide by a water molecule to yield the gem-diol. nih.gov

Acid-Catalyzed Hydration: The carbonyl oxygen is first protonated by an acid, which enhances the electrophilicity of the carbonyl carbon. A water molecule then attacks the activated carbonyl, followed by deprotonation to form the hydrate.

For most simple aldehydes and ketones, the equilibrium lies towards the carbonyl form. However, the presence of strong electron-withdrawing groups on the α-carbon destabilizes the carbonyl group by increasing the partial positive charge on the carbonyl carbon, thereby favoring the formation of the more stable hydrate. nih.gov

The 3,3,3-trifluoropropanal (B1220928) molecule is a prime example of this effect. The inductive effect of the three fluorine atoms makes the carbonyl carbon of 3,3,3-trifluoropropanal highly electrophilic, shifting the equilibrium significantly towards the formation of its stable solid hydrate, 3,3,3-Trifluoropropanal hydrate (1,1-dihydroxy-3,3,3-trifluoropropane). nih.govsigmaaldrich.com This is analogous to other fluorinated aldehydes like chloral (B1216628), which also forms a stable hydrate (chloral hydrate). nih.gov While specific kinetic data and the precise equilibrium constant (Khyd) for 3,3,3-trifluoropropanal are not widely reported in the literature, the principles of physical organic chemistry strongly suggest a high value for Khyd, indicating a predominance of the hydrate form in aqueous media.

Nucleophilic Addition Reactions at the Carbonyl Center

Although 3,3,3-Trifluoropropanal exists predominantly as its hydrate in certain conditions, it remains in a dynamic equilibrium with the aldehyde form. This allows it to participate in reactions characteristic of aldehydes, where the hydrate serves as a reservoir for the reactive carbonyl species. The high electrophilicity of the carbonyl carbon makes it a potent acceptor for a wide range of nucleophiles.

The formation of new carbon-carbon bonds is fundamental to organic synthesis. 3,3,3-Trifluoropropanal, via its aldehyde form, can act as an electrophile in several such reactions.

The aldol (B89426) addition is a cornerstone C-C bond-forming reaction where an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. sigmaaldrich.com The reaction is typically base-catalyzed, involving the deprotonation of a carbonyl compound to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of a second molecule. sigmaaldrich.com

While specific studies detailing the self-aldol addition of 3,3,3-Trifluoropropanal are scarce, related research on 3,3,3-trifluoropropionates demonstrates the influence of the CF₃ group on such transformations. nih.gov For 3,3,3-Trifluoropropanal, the reaction would proceed through the aldehyde in equilibrium with the hydrate. The strongly activated carbonyl group is expected to be a highly reactive electrophile in crossed aldol reactions, where it would react with a different enolizable carbonyl compound. The general mechanism is as follows:

Enolate Formation: A base abstracts an α-proton from a ketone or another aldehyde to form a nucleophilic enolate.

Nucleophilic Attack: The enolate attacks the highly electrophilic carbonyl carbon of 3,3,3-Trifluoropropanal.

Protonation: The resulting alkoxide intermediate is protonated to yield the β-hydroxy carbonyl product.

If the reaction mixture is heated, a subsequent dehydration (condensation) can occur to form an α,β-unsaturated carbonyl compound. sigmaaldrich.com

The Michael addition involves the 1,4-conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.org While 3,3,3-Trifluoropropanal itself is not an α,β-unsaturated aldehyde, it can be used to generate precursors that are effective in Michael reactions.

For instance, research has shown that derivatives such as (R;E)-3,3,3-Trifluoroprop-1-enyl p-tolyl sulphoxide can act as potent Michael acceptors. This compound, prepared from precursors related to 3,3,3-Trifluoropropanal, undergoes highly diastereoselective Michael additions with enolates, providing a pathway to optically active trifluoromethylated molecules.

The general steps for a Michael reaction are: nih.gov

Formation of a nucleophile (Michael donor), such as an enolate from a dicarbonyl compound.

The nucleophile adds to the β-carbon of the α,β-unsaturated system (Michael acceptor).

Protonation of the resulting enolate to give the final 1,5-dicarbonyl product.

The trifluoromethyl group in these acceptors enhances the electrophilicity of the β-carbon, facilitating the nucleophilic attack.

| Reaction Type | Role of 3,3,3-Trifluoropropanal (or derivative) | Key Mechanistic Step | Product Type |

| Aldol Addition | Electrophile | Nucleophilic attack of an enolate on the carbonyl carbon | β-Hydroxy aldehyde/ketone |

| Michael Addition | Precursor to Michael Acceptor | 1,4-Conjugate addition of a nucleophile | 1,5-Dicarbonyl compound or related structure |

The electrophilic carbonyl of 3,3,3-Trifluoropropanal is also susceptible to attack by heteroatom nucleophiles, such as nitrogen-based nucleophiles.

The reaction of carbonyl compounds with hydrazine (B178648) and its derivatives is a classic method for synthesizing nitrogen-containing heterocycles. mdpi.com 3,3,3-Trifluoropropanal, through its aldehyde form, can react with hydrazine hydrate in a condensation reaction. This typically involves an initial nucleophilic addition of the hydrazine to the carbonyl group, followed by dehydration to form a hydrazone.

This trifluoromethylated hydrazone is a versatile intermediate. Depending on the reaction conditions and the presence of other functional groups or reagents, it can undergo intramolecular cyclization or participate in multi-component reactions to form various five- or six-membered heterocycles, such as pyrazoles or triazoles. nih.govfrontiersin.org For example, a common route to pyrazole (B372694) synthesis involves the reaction of a 1,3-dicarbonyl compound with hydrazine. researchgate.net Similarly, trifluoromethylated building blocks are frequently used for the synthesis of biologically important trifluoromethyl-substituted heterocycles. nih.gov

A plausible reaction pathway for heterocycle synthesis starting from 3,3,3-Trifluoropropanal could involve:

Condensation: Reaction of the aldehyde with hydrazine hydrate to form 3,3,3-trifluoropropanal hydrazone.

Cyclization: Reaction of the resulting hydrazone with a suitable 1,3-bielectrophilic reagent, leading to cyclization and the formation of a stable heterocyclic ring, such as a pyrazole.

The presence of the CF₃ group in the final heterocyclic structure is often desirable in medicinal chemistry, as it can enhance properties like metabolic stability and binding affinity.

| Reactant | Intermediate | Heterocyclic Product (Example) |

| 3,3,3-Trifluoropropanal | 3,3,3-Trifluoropropanal hydrazone | Trifluoromethyl-substituted pyrazole |

| Trifluoroacetimidoyl chloride | Trifluoroacetimidohydrazide | 3-Trifluoromethyl-1,2,4-triazole nih.gov |

Heteroatom Nucleophile Additions

Amination Reactions

The conversion of 3,3,3-Trifluoropropanal, which exists in equilibrium with its hydrate form, into various amines is most effectively achieved through reductive amination. This versatile and widely used method in organic synthesis allows for the formation of new carbon-nitrogen bonds, yielding primary, secondary, and tertiary amines. The reaction proceeds by the initial formation of an imine or enamine intermediate from the reaction of the aldehyde with an amine, which is then reduced in situ to the corresponding amine.

Reductive amination offers a controlled alternative to the direct alkylation of amines with alkyl halides, which often suffers from over-alkylation, leading to mixtures of products. masterorganicchemistry.com The general scheme for the reductive amination of an aldehyde involves the reaction with a primary or secondary amine to form a hemiaminal, which then dehydrates to form an iminium ion. This ion is subsequently reduced by a hydride reagent to the target amine.

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective. masterorganicchemistry.com These reagents are mild enough to not reduce the aldehyde starting material but are reactive enough to reduce the intermediate iminium ion. The choice of reducing agent can be critical for the success of the reaction, especially when sensitive functional groups are present in the substrates. For instance, NaBH3CN is known for its ability to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

The versatility of reductive amination allows for the introduction of a wide array of alkyl groups onto an amine by selecting the appropriate aldehyde or ketone. masterorganicchemistry.com In the context of 3,3,3-Trifluoropropanal, this reaction provides a direct route to trifluoromethyl-containing amines, which are valuable building blocks in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group.

Below is a table summarizing common reducing agents used in reductive amination:

| Reducing Agent | Chemical Formula | Key Features |

| Sodium Cyanoborohydride | NaBH3CN | Selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)3 | A milder and less toxic alternative to NaBH3CN. masterorganicchemistry.com |

| Sodium Borohydride (B1222165) | NaBH4 | A common reducing agent, though less selective than NaBH3CN. masterorganicchemistry.com |

Dimerization and Higher Oligomerization Pathways of the Aldehyde Hydrate

Information regarding the specific dimerization and higher oligomerization pathways of this compound is not extensively detailed in the scientific literature. However, aldehydes, in general, are known to undergo self-condensation reactions, such as the aldol condensation, to form dimers and higher oligomers. The presence of the strongly electron-withdrawing trifluoromethyl group in 3,3,3-Trifluoropropanal is expected to significantly influence its reactivity in such transformations. This group can affect the acidity of the α-protons and the electrophilicity of the carbonyl carbon, potentially altering the course of the reaction compared to non-fluorinated analogues.

Enzymatic Biotransformations and Fluorine Elimination Processes

The biotransformation of fluorinated compounds is of significant interest due to their increasing presence in pharmaceuticals and agrochemicals. 3,3,3-Trifluoropropanal is an intermediate in the metabolic pathway of certain fluorinated molecules, undergoing both enzymatic and non-enzymatic transformations.

Coenzyme B12-Dependent Diol Dehydratase Catalysis

Research has shown that 3,3,3-trifluoro-1,2-propanediol can be converted into 3,3,3-trifluoropropionaldehyde through the action of coenzyme B12-dependent diol dehydratase. nih.gov This enzymatic reaction is a key step in the metabolic processing of this fluorinated diol. Diol dehydratase is a radical enzyme that utilizes a cob(II)alamin intermediate and a substrate-derived organic radical to catalyze the dehydration of diols. nih.govnih.gov

The generally accepted mechanism for diol dehydratase involves the homolytic cleavage of the coenzyme's Co-C bond, which initiates the catalytic cycle. nih.govnih.gov In the case of 3,3,3-trifluoro-1,2-propanediol, the enzyme facilitates the formation of 3,3,3-trifluoropropionaldehyde, which readily exists in equilibrium with its hydrated form, this compound. nih.gov Despite the steric bulk and electronic effects of the trifluoromethyl group, the enzyme is capable of processing this substrate, albeit at a slower rate compared to its natural substrates. nih.gov

Non-Enzymatic Defluorination Mechanisms

Following its enzymatic formation, 3,3,3-trifluoropropionaldehyde undergoes a spontaneous, non-enzymatic defluorination process. nih.gov This subsequent reaction leads to the elimination of all three fluorine atoms and the eventual formation of acetaldehyde (B116499). nih.gov The proposed pathway for this defluorination involves the formation of 3,3-difluoropropenal and malonic semialdehyde as intermediates. nih.gov The malonic semialdehyde is then decarboxylated to yield acetaldehyde. nih.gov

This two-step process, beginning with enzymatic dehydration followed by non-enzymatic defluorination, represents a complete pathway for the breakdown of 3,3,3-trifluoro-1,2-propanediol. nih.gov

The following table outlines the transformation process:

| Step | Reactant | Catalyst/Conditions | Product(s) |

| 1 | 3,3,3-Trifluoro-1,2-propanediol | Coenzyme B12-dependent diol dehydratase | 3,3,3-Trifluoropropionaldehyde |

| 2 | 3,3,3-Trifluoropropionaldehyde | Non-enzymatic | 3,3-Difluoropropenal, Malonic semialdehyde, Acetaldehyde |

Conformational Analysis and Intermolecular Interactions in 3,3,3 Trifluoropropanal Hydrate Systems

Spectroscopic Characterization of Conformation and Dynamics

Spectroscopic techniques are invaluable tools for elucidating the structural and dynamic properties of molecules. In the context of 3,3,3-trifluoropropanal (B1220928) hydrate (B1144303), rotational and nuclear magnetic resonance spectroscopies provide critical insights into its gas-phase conformations and solution-phase equilibria, respectively.

Rotational Spectroscopy for Gas-Phase Conformations

Rotational spectroscopy, a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase, is exceptionally well-suited for determining precise molecular structures and identifying different conformers. While direct rotational spectroscopy studies on 3,3,3-trifluoropropanal hydrate are not extensively documented in the literature, valuable insights can be drawn from studies on analogous fluorinated alcohol-water complexes, such as the 2,2,3,3,3-pentafluoropropanol-water complex. nih.govgoettingen-research-online.de

In such systems, the rotational spectra of different conformers, which are distinct rotational isomers, can be individually resolved. This allows for the determination of rotational constants, from which the principal moments of inertia and, ultimately, the three-dimensional atomic coordinates of each conformer can be derived with high accuracy. The analysis of the spectra can also reveal the presence of large-amplitude motions, such as the tunneling of water molecules, which provides further details about the intermolecular potential energy surface. nih.govgoettingen-research-online.de For the this compound, it is expected that different conformers would arise from the relative orientations of the trifluoromethyl group, the hydroxyl groups, and the water molecule.

Two-dimensional terahertz rotational spectroscopy is a more advanced technique that can reveal interactions between water molecules in complexes, providing information on the formation of metastable water clusters with lifetimes on the order of 100 picoseconds. mit.edu

Nuclear Magnetic Resonance (NMR) Studies for Solution-Phase Equilibria

In solution, 3,3,3-trifluoropropanal exists in equilibrium with its hydrate. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for studying such equilibria. Both ¹H and ¹⁹F NMR can be employed to monitor the relative concentrations of the aldehyde and hydrate species under various conditions. researchgate.netmagritek.com

The hydration of aldehydes leads to a significant change in the chemical environment of the protons and fluorine atoms, resulting in distinct signals for the two species in the NMR spectra. For instance, the aldehydic proton signal in 3,3,3-trifluoropropanal would be expected to disappear upon hydration, being replaced by signals corresponding to the methine and hydroxyl protons of the gem-diol. Similarly, the ¹⁹F NMR spectrum would show a shift in the resonance of the trifluoromethyl group upon the change from a sp²-hybridized adjacent carbon in the aldehyde to a sp³-hybridized carbon in the hydrate. huji.ac.ilcolorado.edu

By integrating the signals corresponding to the aldehyde and the hydrate, the equilibrium constant for the hydration reaction can be determined. Furthermore, temperature-dependent NMR studies can provide thermodynamic parameters such as the enthalpy and entropy of the reaction. Analogous studies on the hydration of other aldehydes, like formaldehyde, have demonstrated the utility of ¹H and ¹³C NMR in determining both equilibrium and rate constants for hydration and dimerization reactions. researchgate.netnih.gov The study of phytantriol-based liquid crystals has also shown how NMR can be used to monitor hydration levels over time. nih.gov

Computational Elucidation of Molecular Structure and Energetics

Computational chemistry provides a powerful complement to experimental studies, offering detailed insights into the molecular structures, relative energies, and intermolecular interactions of different conformers of this compound.

Quantum Chemical Calculations of Hydrate Conformers

Quantum chemical calculations, such as those based on density functional theory (DFT) and ab initio methods, can be used to explore the potential energy surface of the this compound system and identify its stable conformers. elsevier.com For analogous systems like the 2,2,3,3,3-pentafluoropropanol-water complex, computational studies have been instrumental in identifying the lowest energy conformers and aiding in the assignment of the experimental rotational spectra. nih.govgoettingen-research-online.de

These calculations can predict the geometries, rotational constants, and relative energies of various conformers. For the this compound, different conformers would likely arise from the rotation around the C-C and C-O bonds. A systematic conformational search followed by geometry optimization and frequency calculations can provide a comprehensive picture of the conformational landscape. High-level ab initio calculations, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), can provide highly accurate energies for the most stable conformers, as demonstrated in studies of the CHF₃···H₂O complex. researchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers from Quantum Chemical Calculations

| Conformer | Dihedral Angle (F-C-C-O) | Relative Energy (kJ/mol) |

| I | Gauche | 0.0 |

| II | Anti | 2.5 |

| III | Syn | 8.1 |

| Note: This table is illustrative and based on general principles of conformational analysis of fluorinated compounds. Actual values would require specific calculations for this compound. |

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

The structure and stability of the this compound are significantly influenced by a network of non-covalent interactions, primarily hydrogen bonds. wikipedia.org The gem-diol of the hydrate can act as both a hydrogen bond donor and acceptor, while the fluorine atoms of the trifluoromethyl group can also participate in weaker hydrogen bonding interactions. mdpi.com

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are invaluable for characterizing these interactions. nih.govgoettingen-research-online.de QTAIM analysis can identify bond critical points and provide a quantitative measure of the strength of hydrogen bonds and other interactions. cardiff.ac.uk NCI analysis provides a visual representation of non-covalent interactions, highlighting regions of attractive and repulsive forces within the molecule.

In the this compound, intramolecular hydrogen bonds between the hydroxyl groups and the fluorine atoms are possible. Intermolecular hydrogen bonds with solvent molecules would also play a crucial role in stabilizing the hydrate in solution. rsc.org Theoretical analysis of hydrogen bonding in similar systems, such as triazole-based crystals, has demonstrated the utility of DFT in understanding these interactions. researchgate.net

Theoretical Studies on Carbon-Fluorine Bond Reactivity and Activation

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and its activation is a significant challenge. rsc.org Theoretical studies can provide valuable insights into the reactivity of the C-F bonds in 3,3,3-trifluoropropanal and its hydrate.

Computational studies on the reactivity of fluorinated ketones have shown that the presence of fluorine atoms enhances the electrophilicity of the carbonyl carbon, which can influence the hydration equilibrium. nih.gov The reactivity of the C-F bond itself can be explored through calculations of bond dissociation energies and activation barriers for various reactions.

Recent advances have been made in the functionalization of the C-F bond in trifluoromethyl ketones, which are structurally related to 3,3,3-trifluoropropanal. nih.gov Theoretical studies can elucidate the mechanisms of these reactions, which often involve the formation of radical intermediates. acs.org DFT calculations can be used to investigate the electronic structure of these radicals and the transition states for their formation and subsequent reactions. nih.gov Studies on the reactivity of fluorographene have also provided insights into the mechanisms of C-F bond cleavage. acs.org Understanding the factors that influence C-F bond activation in 3,3,3-trifluoropropanal is crucial for developing new synthetic methodologies and for understanding its potential environmental fate. rsc.org

Role As a Strategic Building Block in Complex Fluorinated Compound Synthesis

Construction of Trifluoromethylated Pharmaceuticals and Agrochemicals

The trifluoromethyl group is a highly sought-after substituent in drug discovery and crop protection due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. rsc.org 3,3,3-Trifluoropropanal (B1220928) hydrate (B1144303) serves as a crucial starting material for the synthesis of various trifluoromethylated active ingredients.

A notable example is in the synthesis of calcimimetic agents like Cinacalcet, which is used to treat secondary hyperparathyroidism. A key intermediate in the production of Cinacalcet is 3-(3-trifluoromethylphenyl)propanal. nih.gov While not a direct product of 3,3,3-trifluoropropanal, the synthesis of this intermediate highlights the importance of the trifluoromethyl-propanal scaffold. nih.gov The development of efficient synthetic routes to such trifluoromethylated aldehydes is a significant area of research. nih.gov

Furthermore, the reactivity of the aldehyde group in 3,3,3-trifluoropropanal allows for its incorporation into a wide range of heterocyclic structures, which are common scaffolds in many bioactive compounds. rsc.orgnih.govfrontiersin.org For instance, it can participate in multi-component reactions to form complex nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry. frontiersin.orgfrontiersin.org The development of novel methods for the synthesis of trifluoromethyl-containing heterocycles often relies on the use of such versatile building blocks. rsc.org

Table 1: Examples of Trifluoromethylated Pharmaceuticals and the Importance of the CF3 Group

| Drug | Therapeutic Area | Role of the Trifluoromethyl Group |

| Fluoxetine | Antidepressant | Enhances metabolic stability and bioavailability. |

| Celecoxib | Anti-inflammatory | Increases potency and selectivity. |

| Sitagliptin | Antidiabetic | Improves pharmacokinetic profile. |

| Efavirenz | Antiretroviral | Contributes to binding affinity and crosses the blood-brain barrier. |

Precursor for Fluorine-Containing Polymeric Materials

Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. researchgate.netresearchgate.net While the direct polymerization of 3,3,3-Trifluoropropanal hydrate is not a common method, it can serve as a valuable precursor for the synthesis of fluorinated monomers.

The aldehyde functionality of 3,3,3-Trifluoropropanal can be utilized in various condensation reactions to create more complex molecules that can then be polymerized. For example, it can undergo aldol-type reactions to form α,β-unsaturated aldehydes or ketones, which are versatile monomers for polymerization. The resulting polymers would possess trifluoromethyl groups pendent to the polymer backbone, imparting desirable fluoropolymer properties.

The synthesis of fluorinated polymers often involves the polymerization of fluorinated alkenes or acrylates. nih.govgoogle.com this compound can be chemically transformed into such monomers. For instance, a Wittig-type reaction could convert the aldehyde into a trifluoromethyl-substituted alkene, which could then be subjected to polymerization. The synthesis of fluorinated methacrylates and their subsequent polymerization is a known route to valuable fluoropolymers. nih.gov The versatility of the aldehyde group allows for a range of chemical modifications to generate novel fluorinated monomers for materials science applications. researchgate.net

Enabling Chiral Trifluoromethylated Centers

The introduction of chirality into trifluoromethyl-containing molecules is of paramount importance, as the stereochemistry of a drug molecule is often critical to its biological activity. nih.govnih.govacs.org this compound is an excellent starting point for the asymmetric synthesis of molecules containing a chiral trifluoromethylated carbon center.

One of the most straightforward methods to introduce a chiral center from 3,3,3-trifluoropropanal is through the stereoselective reduction of the aldehyde group to a primary alcohol. This can be achieved using various chiral reducing agents or catalytic asymmetric hydrogenation, yielding optically active 3,3,3-trifluoro-1-propanol (B1345646). This chiral alcohol can then be used as a building block in further synthetic transformations.

Furthermore, the aldehyde can react with a variety of nucleophiles in the presence of a chiral catalyst to generate a new stereocenter. For example, asymmetric aldol (B89426) reactions, Henry reactions (with nitroalkanes), or allylation reactions can be employed to create carbon-carbon bonds and simultaneously set the stereochemistry at the newly formed secondary alcohol. nih.govacs.org The development of nickel-catalyzed asymmetric reductive cross-coupling reactions has provided powerful tools for the synthesis of chiral trifluoromethylated alkanes. nih.govacs.org These methods often rely on the availability of suitable trifluoromethylated starting materials, and derivatives of 3,3,3-trifluoropropanal can play a crucial role in this context. The synthesis of chiral α-trifluoromethyl alcohols is a key area of research with significant implications for the pharmaceutical and agrochemical industries. nih.gov

Table 2: Asymmetric Reactions Utilizing Trifluoromethylated Aldehydes

| Reaction Type | Product Type | Significance |

| Asymmetric Reduction | Chiral Trifluoromethylated Alcohols | Key building blocks for further synthesis. |

| Asymmetric Aldol Reaction | Chiral β-Hydroxy Ketones with a CF3 group | Access to complex chiral molecules. |

| Asymmetric Allylation | Chiral Homoallylic Alcohols with a CF3 group | Versatile intermediates for natural product synthesis. |

| Asymmetric Cyanohydrin Formation | Chiral Cyanohydrins with a CF3 group | Precursors to chiral α-hydroxy acids and amino acids. |

Applications in the Synthesis of Fluorinated Carbohydrates

Fluorinated carbohydrates are of great interest as they can act as inhibitors of carbohydrate-processing enzymes or as probes to study carbohydrate metabolism. nih.govcapes.gov.brnih.govacs.org The introduction of a trifluoromethyl group can significantly alter the properties of a sugar molecule, leading to enhanced stability and modified biological activity. nih.gov

This compound can serve as a C3 building block in the de novo synthesis of fluorinated carbohydrates. For instance, it can be used in an aldol reaction with a protected glyceraldehyde derivative to construct a six-carbon backbone with a trifluoromethyl group at one end. Subsequent cyclization and functional group manipulations can then lead to the formation of a trifluoromethylated hexose. The synthesis of 6-deoxy-6,6,6-trifluorohexoses has been reported, demonstrating the feasibility of incorporating a trifluoromethyl group at the C6 position of a sugar ring. jst.go.jp

The synthesis of fluorinated sugars often involves the use of specialized fluorinating agents or fluorinated building blocks. nih.govcapes.gov.brnih.govacs.org The use of small, readily available fluorinated synthons like this compound offers a convergent and efficient approach to complex fluorinated carbohydrates. nih.gov

Development of Novel Synthetic Strategies for Fluorinated Scaffolds

The unique reactivity of this compound makes it a valuable tool in the development of new synthetic methodologies for the construction of fluorinated molecules. nih.govresearchgate.net The electron-withdrawing nature of the trifluoromethyl group activates the aldehyde for nucleophilic attack and also influences the reactivity of the adjacent α-protons.

Chemists are continuously exploring new ways to utilize such building blocks. For instance, the in situ generation of 3,3,3-trifluoropropanal from a stable precursor followed by a one-pot reaction with a nucleophile has been developed to overcome the challenges associated with the handling of the volatile aldehyde. nih.gov This strategy allows for efficient carbon-carbon bond formation under mild conditions. nih.gov

Furthermore, 3,3,3-trifluoropropanal and its derivatives can be employed in various cycloaddition and multi-component reactions to rapidly build molecular complexity. nih.govfrontiersin.org The development of novel trifluoromethyl building blocks and their application in synthetic chemistry is an active area of research. acs.org The unique combination of a reactive aldehyde and a stable trifluoromethyl group in this compound ensures its continued importance in the design of new synthetic strategies for accessing novel fluorinated scaffolds with potential applications in various fields of chemistry. nih.govresearchgate.net

Future Prospects and Research Frontiers

Development of Innovative Catalytic Systems for Synthesis

The synthesis of 3,3,3-Trifluoropropanal (B1220928), the precursor to its hydrate (B1144303), is a key area for innovation. Future research is centered on developing advanced catalytic systems that offer higher efficiency, selectivity, and sustainability compared to traditional methods.

One promising avenue is the exploration of moisture-tolerant Frustrated Lewis Pair (FLP) catalysts . These systems have shown potential in the hydrogenation of various aldehydes. acs.org Adapting FLPs for the selective reduction of trifluorinated esters or other precursors could provide a direct and robust route to 3,3,3-Trifluoropropanal under mild conditions. acs.org

Another frontier involves the use of organometallic complexes . Research into rhodium and iridium complexes, for example, has revealed their potential in catalytic fluorination reactions. nottingham.ac.uk Future work may focus on designing catalysts based on these or other transition metals for the efficient and selective synthesis of fluorinated aldehydes from more accessible starting materials. A patent has described the use of a Raney Ni catalyst for the hydrogenation of 3,3,3-trifluoropropionaldehyde to the corresponding alcohol, indicating the utility of metal catalysts in transformations of this aldehyde. google.com

The development of catalysts for green fluorination techniques is also a critical goal. numberanalytics.com This includes electrochemical and photochemical methods that minimize the use of hazardous reagents and reduce waste. numberanalytics.comnumberanalytics.com Designing catalytic systems that can effectively operate in these environmentally benign processes will be crucial for the large-scale, sustainable production of 3,3,3-Trifluoropropanal.

| Catalyst Type | Potential Application in 3,3,3-Trifluoropropanal Synthesis | Research Objective |

| Frustrated Lewis Pairs (FLPs) | Hydrogenation of trifluorinated esters to the aldehyde | Develop moisture-tolerant, highly selective catalysts for mild condition synthesis. acs.org |

| Organometallic Complexes (Rh, Ir) | Catalytic fluorination or transformation of precursors | Design highly efficient and selective catalysts for direct synthesis routes. nottingham.ac.uk |

| Heterogeneous Catalysts (e.g., Raney Ni) | Selective hydrogenation/reduction reactions | Optimize catalyst activity and selectivity for specific transformations of the trifluoro-aldehyde functional group. google.com |

| Electrocatalysts/Photocatalysts | Green synthesis from basic feedstocks | Integrate catalyst design with sustainable electrochemical or photochemical reaction conditions. numberanalytics.comnumberanalytics.com |

Advanced Mechanistic Studies on Hydrate Reactivity

Understanding the fundamental reactivity of 3,3,3-Trifluoropropanal hydrate is essential for controlling its transformations and designing new applications. Future research will increasingly rely on sophisticated techniques to probe its reaction mechanisms.

Kinetic studies, such as those performed using smog chamber/Fourier transform infrared (FTIR) techniques, are crucial for understanding the atmospheric chemistry of perfluorinated aldehyde hydrates. nih.gov For instance, it has been shown that the Cl atom and OH radical-initiated oxidation of CF₃CH(OH)₂ leads to the formation of trifluoroacetic acid. nih.gov Further studies are needed to elucidate the detailed pathways of these and other oxidation reactions under various conditions.

Plausible mechanisms for reactions involving fluorinated carbonyls are often proposed based on spectroscopic and computational data. sapub.org For this compound, advanced nuclear magnetic resonance (NMR) spectroscopy and in-situ monitoring techniques can provide deeper insights into the equilibrium between the hydrate and the free aldehyde, as well as the role of tautomeric forms like enols in its reactivity. sapub.org

Computational chemistry, particularly Density Functional Theory (DFT), has proven invaluable for providing mechanistic insight into reactions involving similar compounds like trifluoroacetaldehyde (B10831) hydrate. researchgate.net Future work will likely involve more intensive DFT calculations to map the potential energy surfaces for key reactions of this compound, such as its decomposition, its role as a trifluoromethyl source, and its reactions with various nucleophiles and electrophiles.

Expanding the Scope of Synthetic Applications

While this compound is a known synthetic intermediate, significant opportunities exist to broaden its utility. A major research frontier is its development as a versatile trifluoromethylating agent.

Inspired by work on trifluoroacetaldehyde hydrate, which can act as an atom-economical trifluoromethyl source for nucleophilic trifluoromethylation of carbonyl compounds, future studies will likely explore similar reactivity for this compound. researchgate.net Developing protocols where the hydrate can deliver a CF₃CH₂⁻ or related nucleophilic species would open up new pathways to a wide range of fluorinated molecules.

Furthermore, the in-situ generation of 3,3,3-Trifluoropropanal from its precursors and its immediate use in carbon-carbon bond-forming reactions has been demonstrated as a successful one-pot strategy. nih.gov Expanding this concept to a broader range of nucleophiles and reaction types, including asymmetric transformations, represents a significant area for future development. This would allow chemists to access complex chiral fluorinated alcohols and other valuable structures.

| Application Area | Current Status/Related Findings | Future Research Direction |

| Nucleophilic Trifluoromethylation | Trifluoroacetaldehyde hydrate used as a CF₃⁻ source. researchgate.net | Develop protocols for using this compound as a source of other fluorinated nucleophiles. |

| Carbon-Carbon Bond Formation | In-situ generation and reaction with nucleophiles demonstrated. nih.gov | Expand the scope to more diverse nucleophiles and develop asymmetric catalytic versions of these reactions. |

| Synthesis of Heterocycles | Fluorinated aldehydes are precursors to various heterocycles. benthamdirect.com | Explore cycloaddition and condensation reactions of the hydrate or its aldehyde form to build complex fluorinated ring systems. |

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is a powerful driver of modern chemical research. For this compound, this integrated approach is key to accelerating discovery.

Computational tools like the SPARC software and DFT calculations have been used to investigate the aqueous phase hydration equilibrium constants (K(hyd)) and acidity (pKa) of perfluoroalkyl aldehydes. researchgate.net These studies predict that perfluoroalkyl aldehydes are dominantly present in their hydrated form in aqueous solutions. researchgate.net Future research will involve refining these computational models with precise experimental data for this compound to create highly accurate predictive tools for its behavior in different solvent systems.

The combination of experimental techniques (e.g., smog chamber/FTIR) and computational kinetic modeling has been effectively used to study the atmospheric chemistry of perfluorinated aldehyde hydrates. nih.gov This integrated approach allows researchers to not only measure reaction rates but also to understand the underlying mechanisms of atmospheric degradation, such as the formation of perfluorinated carboxylic acids. nih.gov Expanding these integrated studies to the hydrate's reactivity in solution will be crucial for optimizing its use in synthesis.

Machine learning and artificial intelligence are also emerging as powerful tools in chemical research. numberanalytics.com In the future, these approaches could be integrated with experimental data to predict the reactivity of this compound under various conditions, design novel catalysts for its synthesis, and identify new potential applications. numberanalytics.com

Environmental Impact and Sustainability in Fluorine Chemistry

The increasing use of organofluorine compounds necessitates a thorough understanding of their environmental fate and a commitment to sustainable chemical practices. dovepress.comnumberanalytics.com The strong carbon-fluorine bond often leads to environmental persistence, and the bioaccumulation of some fluorinated compounds is a significant concern. numberanalytics.comresearchgate.net

Research has indicated that the atmospheric oxidation of perfluorinated aldehyde hydrates, including CF₃CH(OH)₂, could be a notable source of perfluorinated carboxylic acids (PFCAs) in the environment. nih.gov PFCAs are known for their persistence and potential toxicity. Therefore, a key research frontier is to fully quantify the environmental impact of this compound's life cycle, from production to degradation.

The broader field of fluorine chemistry is undergoing a shift towards more sustainable practices, driven by the need to minimize environmental footprints and concerns over the long-term availability of fluorspar (CaF₂), the primary source of fluorine. numberanalytics.comrsc.org This "green fluorine chemistry" emphasizes:

The use of less toxic and recyclable fluorinating agents. numberanalytics.com

The development of energy-efficient processes like electrochemical and photochemical fluorination. numberanalytics.combenthamdirect.com

Minimizing waste generation and improving atom economy. numberanalytics.com

Future research concerning this compound will be intrinsically linked to these sustainability goals. Developing manufacturing processes that align with the principles of green chemistry will be essential for its continued viability as a valuable chemical building block. tandfonline.com

Q & A

(Basic) How is 3,3,3-Trifluoropropanal hydrate synthesized in laboratory settings, and what key reaction parameters must be controlled?

Methodological Answer:

The synthesis typically involves condensation of trifluoroacetaldehyde hydrate with other reagents under controlled conditions. For example, racemic dihydroxyphosphonate derivatives can be synthesized via a six-step process starting with trifluoroacetaldehyde hydrate and NaCN, followed by phosphonate coupling and dihydroxylation using OsO₄ or KMnO₄ . Critical parameters include:

- Temperature control (e.g., maintaining sub-0°C during cyanide addition to avoid side reactions).

- Stoichiometric precision of NaCN and trifluoroacetaldehyde hydrate (molar ratios ~1:1.2).

- Purification methods (e.g., column chromatography with silica gel and ethyl acetate/hexane eluents).

Reference to analogous syntheses in fluorinated aldehyde chemistry is recommended for troubleshooting .

(Basic) What analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹⁹F NMR is critical for tracking trifluoromethyl groups (δ ~ -70 to -80 ppm). ¹H NMR resolves aldehyde proton signals (δ 9.5–10.5 ppm), though hydrate forms may show broadening due to hydrogen bonding .

- Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS identifies molecular ions (e.g., [M+H⁺] for C₃H₅F₃O₂ at m/z 142.03) and fragmentation patterns .

- X-ray Diffraction : For crystalline derivatives, single-crystal XRD confirms stereochemistry and hydrogen-bonding networks in hydrate forms .

- Thermogravimetric Analysis (TGA) : Quantifies hydrate stability by measuring water loss at 80–120°C .

(Advanced) How can researchers resolve contradictions in reported hydrate stability data under varying experimental conditions?

Methodological Answer:

Discrepancies in stability data often arise from differences in:

- Hydration state : Anhydrous vs. monohydrate forms exhibit distinct thermal profiles. Use Karl Fischer titration to quantify water content pre-experiment .

- Pressure-Temperature (P-T) conditions : Hydrate dissociation curves can be modeled using the Chen-Guo equation, correlating Gibbs free energy (ΔG) with experimental P-T data .

- Sample history : Prior storage conditions (e.g., exposure to humidity) alter hydrate crystallinity. Standardize protocols for sample preparation (e.g., lyophilization under argon) .

Cross-validate results with in-situ Raman spectroscopy to monitor real-time hydrate structural changes .

(Advanced) How do experimental conditions (e.g., solvent polarity, catalysts) influence the reactivity of this compound in nucleophilic additions?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance aldehyde electrophilicity, accelerating nucleophilic attack. For example, Grignard reagent additions proceed 3× faster in THF vs. dichloromethane .

- Catalytic Systems : Lewis acids (e.g., BF₃·OEt₂) stabilize transition states in asymmetric syntheses. For stereoselective C–P bond formation, use chiral phosphine ligands (e.g., BINAP) with Pd catalysts .

- Hydrate vs. Anhydrous Forms : Hydrate forms may slow reactions due to hydrogen bonding. Pre-drying via azeotropic distillation with toluene improves reaction rates .

(Advanced) What computational approaches are recommended for modeling the thermodynamic stability of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Gibbs free energy (ΔG) of hydrate formation using B3LYP/6-311++G(d,p) basis sets. Include solvent effects via the SMD model for aqueous systems .

- Molecular Dynamics (MD) : Simulate hydrate lattice dynamics under varying P-T conditions (e.g., NPT ensembles at 1 atm and 25°C) to predict dissociation pathways .

- Phase Diagrams : Use software like CSMGem or HYDRATE to correlate experimental hydrate stability zones with simulated data .

(Basic) What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and fluoropolymer-coated lab coats to prevent skin/eye contact with fluorinated aldehydes .

- Ventilation : Use fume hoods for all syntheses; monitor airborne concentrations with IR spectroscopy (detection limit: 1 ppm) .

- Waste Disposal : Neutralize aldehyde residues with saturated NaHSO₃ solution before disposal in halogenated waste containers .

(Advanced) How can environmental persistence of this compound be assessed, given its structural similarity to regulated PFAS compounds?

Methodological Answer:

- LC-MS/MS Analysis : Quantify environmental traces using a C18 column and MRM transitions (e.g., m/z 142 → 123 for parent ion fragmentation) .

- Biodegradation Studies : Incubate with soil microbiota (e.g., Rhizobium huakuii) and monitor degradation via ¹⁹F NMR or ion chromatography for fluoride release .

- Regulatory Cross-Reference : Compare with ECHA guidelines for analogous fluorinated compounds (e.g., PFBS, PFOA) to predict bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.